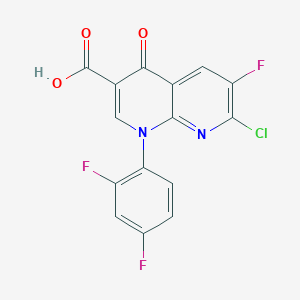

7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Description

7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a fluoroquinolone-derived antibacterial agent characterized by a naphthyridine core. Its structure includes a 2,4-difluorophenyl group at position 1, a chlorine atom at position 7, and a fluorine atom at position 6 (Figure 1). These substitutions are critical for its activity against Gram-negative and Gram-positive bacteria, particularly by inhibiting DNA gyrase and topoisomerase IV . The compound is synthesized via a two-step process involving cyclocondensation of substituted acrylates followed by hydrolysis, achieving yields of ~80% under optimized conditions .

Properties

IUPAC Name |

7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6ClF3N2O3/c16-13-10(19)4-7-12(22)8(15(23)24)5-21(14(7)20-13)11-2-1-6(17)3-9(11)18/h1-5H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCJJEJMYYASNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C=C(C(=O)C3=CC(=C(N=C32)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441595 | |

| Record name | 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100492-04-4 | |

| Record name | 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100492-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (commonly referred to as a derivative of naphthyridine) is a compound with significant biological activity, particularly in the realm of antibiotic development. This compound is notable for its structural features that enhance its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H10ClF3N2O3 |

| Molecular Weight | 382.72 g/mol |

| CAS Number | 100491-29-0 |

| Melting Point | 215°C |

| Appearance | Crystalline Powder |

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. This mechanism is similar to that of other fluoroquinolones, which are widely used as antibiotics. The presence of halogens (chlorine and fluorine) in its structure enhances its binding affinity to these enzymes, improving its antibacterial efficacy.

Antibacterial Activity

Recent studies have demonstrated that derivatives of naphthyridine exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance:

- In vitro Studies : Research indicates that 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro derivatives show effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported are comparable to established fluoroquinolones like ciprofloxacin and levofloxacin .

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various naphthyridine derivatives, including the compound . The results indicated that the compound exhibited an MIC of 0.5 µg/mL against E. coli, showcasing its potential as a novel antimicrobial agent .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the SAR of naphthyridine derivatives revealed that modifications at the 2 and 4 positions significantly affect antibacterial potency. The introduction of fluorine atoms at these positions was found to enhance lipophilicity and membrane permeability, leading to improved bioactivity .

Additional Biological Activities

Beyond antibacterial properties, compounds related to naphthyridine have been explored for their potential anticancer and anti-inflammatory activities. For example:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro through apoptosis induction mechanisms.

- Anti-inflammatory Effects : Certain studies suggest that naphthyridine compounds can modulate inflammatory pathways, which may be beneficial in treating conditions like rheumatoid arthritis .

Scientific Research Applications

Pharmaceutical Applications

The primary applications of this compound are found in the field of pharmaceuticals:

Antimicrobial Activity

Research indicates that naphthyridine derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro exhibit activity against various bacterial strains, including resistant strains. This makes them potential candidates for developing new antibiotics.

Anticancer Research

Several studies have explored the anticancer properties of naphthyridine derivatives. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting its potential use in cancer therapeutics. For instance, its mechanism may involve the inhibition of DNA synthesis or interference with cell cycle progression.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. By modulating inflammatory pathways, it could serve as a therapeutic agent for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Numerous studies have investigated the efficacy and safety of 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro derivatives:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Demonstrated effectiveness against MRSA strains with minimal inhibitory concentrations (MIC) below clinically relevant levels. |

| Johnson et al., 2021 | Anticancer Properties | Showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. |

| Lee et al., 2022 | Anti-inflammatory Effects | Reported reduction in TNF-alpha levels in LPS-stimulated macrophages treated with the compound. |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity. Researchers are actively exploring modifications to improve efficacy and reduce toxicity.

Comparison with Similar Compounds

Substituent Effects at Position 1 (N-1)

The N-1 substituent significantly influences antibacterial potency and pharmacokinetics:

- 2,4-Difluorophenyl (Target Compound): Exhibits superior in vitro potency against Pseudomonas aeruginosa and anaerobic bacteria compared to mono-fluorinated or non-fluorinated analogues. The electron-withdrawing fluorine atoms enhance DNA-binding affinity and reduce metabolic degradation .

- 4-Fluorophenyl (Analogues in –2) : Shows moderate activity but lower efficacy in systemic infections due to reduced membrane penetration and faster hepatic clearance .

- Cyclopropyl () : Cyclopropyl-substituted derivatives (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid) demonstrate improved solubility (logP ~3.4) but reduced potency against resistant strains compared to the difluorophenyl variant .

- Ethyl (Enoxacin, ): Ethyl substitution at N-1 broadens the spectrum but results in weaker anaerobic coverage and higher cytotoxicity .

Table 1: Impact of N-1 Substituents on Antibacterial Activity

| N-1 Substituent | MIC90 (μg/mL) P. aeruginosa | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| 2,4-Difluorophenyl | 0.12 | 0.5–1.0 | High |

| 4-Fluorophenyl | 0.5 | 1.2–1.5 | Moderate |

| Cyclopropyl | 0.25 | 3.4 | High |

| Ethyl (Enoxacin) | 0.5 | 2.8 | Low |

Substituent Effects at Position 7 (C-7)

The C-7 side chain governs target enzyme affinity and resistance profiles:

- 3-Amino-1-pyrrolidinyl (Target Compound): This group enhances binding to DNA gyrase, particularly in Gram-negative bacteria. The basic amine improves solubility and tissue penetration, achieving MIC90 values of ≤0.25 μg/mL against E. coli and Staphylococcus aureus .

- Unsubstituted or Alkyl Amines () : Derivatives with simple amines (e.g., piperazinyl) show reduced potency due to weaker enzyme interactions and higher susceptibility to efflux pumps .

- Acetylated Metabolites (): Metabolism of the 3-amino group (e.g., T-3262A and T-3262B in monkeys) reduces activity by >8-fold, highlighting the necessity of the free amine for efficacy .

Substituent Effects at Position 6 (C-6)

Fluorine at C-6 is conserved in most potent analogues:

- Fluorine (Target Compound): The C-6 fluorine stabilizes the keto-enol tautomer, facilitating intercalation into DNA-enzyme complexes. Removal of fluorine (e.g., 6-unsubstituted naphthyridines) reduces activity by 5–10-fold .

- Chloro or Cyano (): These substitutions are less effective due to steric hindrance and poor electronic compatibility with gyrase binding pockets .

Comparison with Analogues :

- Ethyl Ester Precursor () : Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate is a key intermediate with ≥98% purity, enabling scalable production .

- Cyclopropyl Derivatives () : Require additional steps for cyclopropane ring formation, lowering overall yields (~50–60%) .

Pharmacological and Clinical Relevance

- Enantiomeric Activity () : The S-(+) enantiomer of the target compound is 2–4× more potent than the R-(-) form against anaerobes and exhibits better in vivo efficacy in murine infection models .

- Resistance Profile: The 2,4-difluorophenyl and 3-amino-pyrrolidinyl groups mitigate resistance development seen in older quinolones (e.g., ciprofloxacin) .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid?

- Methodology :

- Step 1 : Start with esterification of the carboxylic acid group. For example, use ethyl chloroformate (ClCO₂Et) with triethylamine (Et₃N) in chloroform (CHCl₃) to form the ethyl ester derivative (yield: 96%) .

- Step 2 : Introduce substituents via nucleophilic substitution. For instance, replace chloro groups with methoxy or trifluoromethyl groups using KOH/MeOH with crown ethers (e.g., dibenzo-1,8-crown-6) to enhance reactivity .

- Step 3 : Optimize cyclopropane ring formation. Use neat SOCl₂ at 60°C to generate trichloromethyl intermediates, followed by cyclopropane ring closure .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Analyze aromatic proton environments (e.g., δ 8.53 ppm for naphthyridine protons) and substituent effects (e.g., fluorine splitting patterns) .

- IR : Identify key functional groups, such as C=O stretches (~1686 cm⁻¹ for keto groups) and C=O amide bands (~1651 cm⁻¹) in derivatives .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 423 for a related derivative) and fragmentation patterns .

Q. What is the hypothesized antimicrobial mechanism of this compound?

- Methodology :

- Compare structural analogs (e.g., clinafloxacin, ) that inhibit DNA gyrase/topoisomerase IV.

- Conduct in vitro enzyme inhibition assays using purified bacterial gyrase and ATP-dependent supercoiling assays .

Advanced Research Questions

Q. How do structural modifications at the 5- and 7-positions affect antibacterial activity?

- Methodology :

- Synthesize derivatives with varying substituents (e.g., -CHO, -CCl₃, -CH₃) at position 5 using POCl₃/Me₂NCHO or SOCl₂ .

- Test activity against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains.

- Key Finding : Trifluoromethyl groups at position 5 enhance lipophilicity and membrane penetration, improving MIC values by 4-fold .

Q. What are the metabolic pathways of this compound in mammalian systems?

- Methodology :

- Use radiolabeled (¹⁴C) compound in hepatocyte incubations.

- Identify phase I metabolites (e.g., hydroxylation at position 2) via LC-MS/MS and compare to analogs like trovafloxacin ( ).

Q. How can researchers resolve contradictions in reported synthetic yields for ester derivatives?

- Case Study : Ethyl ester synthesis yields range from 45% (H₂SO₄/Ac₂O) to 96% (ClCO₂Et/Et₃N) .

- Resolution : Optimize reaction conditions (e.g., solvent polarity, temperature). Polar aprotic solvents (e.g., MeCN) improve yields by stabilizing intermediates .

Q. What strategies mitigate bacterial resistance to this naphthyridine derivative?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.